Methyl 5-methylpyrimidine-2-carboxylate
Overview
Description
Methyl 5-methylpyrimidine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
For instance, they can inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Related pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Analysis
Biochemical Properties
Methyl 5-methylpyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase. These interactions are crucial as they can modulate the synthesis of DNA and RNA, impacting cell proliferation and repair processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to its overall effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cellular functions, such as DNA repair and protein synthesis. At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide metabolism, impacting the synthesis and degradation of nucleotides. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been found to interact with nucleoside transporters, facilitating its uptake into cells and subsequent distribution to the nucleus and other organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear localization of this compound is crucial for its role in regulating gene expression and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methylpyrimidine-2-carboxylate typically involves the reaction of 5-methylpyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-methylpyrimidine-2-carboxylic acid.
Reduction: 5-methylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylpyrimidine-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
- 5,4′-dimethoxyflavone
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
Uniqueness
Methyl 5-methylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
methyl 5-methylpyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)7(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDYPRLVFMBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700142 | |
Record name | Methyl 5-methylpyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-80-0 | |
Record name | Methyl 5-methylpyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methylpyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 5-methylpyrimidine-2-carboxylate in the synthesis of potential antiplasmin drugs?
A1: In the research, this compound (8) serves as a precursor to synthesize 5-Aminomethylpyrimidine-2-carboxylic acid (12) []. This compound is an aza analog of 4-aminomethylbenzoic acid, a known antiplasmin agent. Researchers were investigating whether these aza analogs could offer improved antiplasmin activity.
Q2: How is this compound converted to 5-Aminomethylpyrimidine-2-carboxylic acid in this research?
A2: The synthesis involves several steps:
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